molecular formula C9H7FO2 B11818731 2-Fluorocubane-1-carboxylic acid

2-Fluorocubane-1-carboxylic acid

Cat. No.: B11818731
M. Wt: 166.15 g/mol
InChI Key: HBIGJOOTJHSROT-UHFFFAOYSA-N
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Description

2-Fluorocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocubane-1-carboxylic acid typically involves the fluorination of cubane derivatives. One common method is the fluorination of dimethyl 1,4-cubanedicarboxylate using elemental fluorine in acetonitrile at low temperatures (-20 to -30°C) . This reaction yields dimethyl 2-fluorocubane-1,4-dicarboxylate, which can then be hydrolyzed to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial demand. the principles of fluorination and ester hydrolysis used in laboratory synthesis can be scaled up for industrial applications if needed.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocubane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic reagents such as sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Fluorocubane-1-carboxylic acid exerts its effects is primarily related to its structural properties. The cubane framework provides a rigid, three-dimensional structure that can interact with molecular targets in unique ways. The fluorine atom and carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 2-Fluorocubane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other cubane derivatives

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

2-fluorocubane-1-carboxylic acid

InChI

InChI=1S/C9H7FO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12)

InChI Key

HBIGJOOTJHSROT-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1C5(C2C3C45F)C(=O)O

Origin of Product

United States

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